molecular formula C14H10Cl2F3NO3S B3634535 2,3-dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

2,3-dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B3634535
M. Wt: 400.2 g/mol
InChI Key: IRVNZBPBXWUEQA-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, methoxy, trifluoromethyl, and sulfonamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonation: Introduction of sulfonyl chloride groups.

    Substitution: Replacement of amino groups with desired substituents such as chloro, methoxy, and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: Conversion of methoxy groups to carbonyl groups.

    Reduction: Reduction of sulfonamide groups to amines.

    Substitution: Halogen exchange reactions involving chloro groups.

    Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen exchange using reagents like sodium iodide (NaI) in acetone.

    Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or ketones, while reduction of sulfonamide groups can produce primary or secondary amines.

Scientific Research Applications

2,3-Dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-4-methoxybenzenesulfonamide: Lacks the trifluoromethyl group.

    4-Methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the chloro groups.

    2,3-Dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the methoxy group.

Uniqueness

2,3-Dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,3-dichloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO3S/c1-23-10-6-7-11(13(16)12(10)15)24(21,22)20-9-5-3-2-4-8(9)14(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVNZBPBXWUEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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